Selenocyanate

Catalog No.
S570847
CAS No.
5749-48-4
M.F
CNSe-
M. Wt
104.99 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Selenocyanate

CAS Number

5749-48-4

Product Name

Selenocyanate

IUPAC Name

selenocyanate

Molecular Formula

CNSe-

Molecular Weight

104.99 g/mol

InChI

InChI=1S/CHNSe/c2-1-3/h3H/p-1

InChI Key

CRDYSYOERSZTHZ-UHFFFAOYSA-M

SMILES

C(#N)[Se-]

Synonyms

selenocyanate, selenocyanate potassium, selenocyanic acid

Canonical SMILES

C(#N)[Se-]

The exact mass of the compound Selenocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Selenocyanate (SeCN⁻) is a highly reactive pseudohalide anion that serves as a critical selenium source and ambidentate ligand in advanced organic synthesis, coordination chemistry, and pharmaceutical development. As the heavier chalcogen analog of thiocyanate (SCN⁻), selenocyanate exhibits distinct electronic and steric properties, including a lower redox potential, a larger ionic radius, and enhanced nucleophilicity at the chalcogen center. In procurement and material selection, selenocyanate salts (such as potassium or sodium selenocyanate) are primarily sourced as high-efficiency chalcogen-transfer reagents, precursors for aryl and alkyl selenocyanates, and potent pro-drugs in antimicrobial applications. Its baseline value proposition lies in its ability to drive reactions and biological processes that are either too slow, catalytically demanding, or entirely inaccessible when using standard thiocyanate or cyanate analogs[1].

Substituting selenocyanate with its more common and less expensive analog, thiocyanate (SCN⁻), frequently results in process failure, diminished yields, or loss of application-critical performance. From a synthetic standpoint, carbon-selenium bond formation often proceeds without the need for heavy-metal catalysts (such as copper) that are strictly required for analogous thiocyanate reactions, making SeCN⁻ uniquely suited for streamlined, high-purity pharmaceutical intermediate manufacturing. In biological and biophysical applications, the substitution of sulfur with selenium fundamentally alters the molecule's reactivity profile; for instance, haloperoxidase-catalyzed oxidation of selenocyanate yields hyposelenocyanite (HOSeCN), a biocide with several logs greater potency than hypothiocyanite against resistant pathogens [1]. Furthermore, in coordination chemistry, the larger atomic radius and polarizability of selenium enable dynamic linkage isomerism that thiocyanate cannot replicate, rendering generic substitution impossible for advanced material engineering [2].

Catalyst-Free Aryl Chalcogenocyanate Synthesis

In the synthesis of aryl chalcogenocyanates from diazonium salts or aryl halides, the choice of pseudohalide precursor dictates the required catalytic conditions. Reactions utilizing potassium thiocyanate (KSCN) typically require a copper catalyst to proceed, often resulting in moderate yields and necessitating downstream heavy-metal purification. In contrast, the use of potassium selenocyanate (KSeCN) allows the reaction to proceed efficiently without any transition-metal additives, delivering aryl selenocyanates in high yields .

Evidence DimensionCatalyst requirement and process efficiency
Target Compound DataSelenocyanate enables additive-free, high-yield synthesis of aryl selenocyanates.
Comparator Or BaselineThiocyanate requires a copper catalyst and often yields lower conversion rates.
Quantified DifferenceElimination of Cu-catalyst requirement while maintaining or improving synthetic yield.
ConditionsReaction of potassium chalcogenocyanates with diazonium salts or aryl halides.

Removing the need for transition-metal catalysts lowers procurement costs, simplifies purification workflows, and is highly advantageous for pharmaceutical intermediate manufacturing.

Antimicrobial Pro-Drug Potency and Pathogen Eradication

Selenocyanate acts as a highly potent pro-drug substrate for the lactoperoxidase (LPO) system, generating hyposelenocyanite (HOSeCN). When tested against cystic fibrosis-relevant pathogens (e.g., P. aeruginosa, MRSA), the SeCN⁻/HOSeCN system demonstrated several logs greater bacterial killing efficacy compared to the endogenous SCN⁻/HOSCN system. Crucially, selenocyanate effectively eradicated bacterial isolates that were entirely resistant to thiocyanate-based treatments, while remaining non-toxic to human bronchial epithelial cells due to selective detoxification by mammalian thioredoxin reductase [1].

Evidence DimensionBacterial viability reduction (log kill)
Target Compound DataSeCN⁻ yields complete or multi-log eradication of resistant CF bacterial isolates.
Comparator Or BaselineSCN⁻ fails to kill resistant isolates (LC50 > 25 µM/hr HOSCN flux).
Quantified DifferenceSeveral logs greater bacterial killing and successful eradication of SCN-resistant strains.
ConditionsIn situ exposure of clinical CF isolates to LPO/GOX-generated HOSeCN vs HOSCN.

For biomedical procurement, SeCN⁻ represents a vastly superior, broad-spectrum antimicrobial precursor capable of overcoming established resistance mechanisms.

Vibrational Probe Lifetime in Biophysical Spectroscopy

In advanced biophysical assays, pseudohalides are utilized as infrared probes to study the local electrostatic environment of metalloproteins. Selenocyanate-derivatized probes exhibit a remarkably longer vibrational lifetime of the CN stretch mode compared to their thiocyanate counterparts. For example, while SCN⁻ probes typically relax with time constants in the range of 22 to 51 ps depending on the solvent, SeCN⁻ probes can achieve vibrational lifetimes up to 210 ps. This extended lifetime allows for significantly higher-resolution and longer-timescale IR pump-probe measurements [1].

Evidence DimensionVibrational lifetime of the CN stretch mode
Target Compound DataSeCN⁻ probes exhibit lifetimes up to 210 ps.
Comparator Or BaselineSCN⁻ probes exhibit significantly shorter lifetimes (e.g., 22-51 ps).
Quantified DifferenceApproximately 4x to 5x increase in vibrational lifetime for the SeCN⁻ derivative.
ConditionsIR pump-probe measurements in D2O or chloroform solvents.

Procuring selenocyanate for spectroscopic labeling enables researchers to capture longer-timescale dynamic structural changes in proteins that are invisible with standard thiocyanate probes.

Linkage Isomerism Flexibility in Coordination Polymers

The larger atomic radius and distinct electronic properties of the selenium atom in selenocyanate allow it to act as a highly versatile ambidentate ligand. In palladium(II) complexes with specific steric hindrance (e.g., using Et4dien), selenocyanate can form stable, isolable Se-bonded and N-bonded inorganic linkage isomers, with the isomerization rate being dependent on the solvent's dielectric constant. Under identical conditions, the corresponding thiocyanate complexes remain entirely rigid and stable against isomerization in both solution and the solid state [1].

Evidence DimensionCapability to form stable, reversible linkage isomers
Target Compound DataSeCN⁻ forms distinct Se-bonded and N-bonded isomers that can reversibly interconvert.
Comparator Or BaselineSCN⁻ forms static complexes that do not undergo linkage isomerization under identical steric conditions.
Quantified DifferenceDynamic, solvent-dependent linkage isomerism versus static single-mode coordination.
ConditionsPalladium(II) complexes utilizing the Et4dien ligand in varying solvents.

Provides materials scientists and synthetic chemists with a tunable ambidentate ligand essential for engineering dynamic coordination networks, sensors, and smart materials.

Pharmaceutical Intermediate Synthesis

Selenocyanate is the optimal procurement choice for synthesizing aryl and alkyl selenocyanates, allowing chemical manufacturers to bypass the copper catalysts required for thiocyanate analogs, thereby streamlining purification and reducing heavy-metal waste .

Antimicrobial Pro-Drug Formulation

In the development of treatments for cystic fibrosis and other chronic lung infections, selenocyanate serves as a superior precursor for lactoperoxidase-mediated therapies, effectively neutralizing thiocyanate-resistant bacterial strains without harming host tissues[1].

High-Resolution Biophysical IR Probes

For structural biology laboratories conducting IR pump-probe spectroscopy on metalloproteins, selenocyanate is prioritized over thiocyanate due to its significantly longer vibrational lifetime, enabling the observation of extended protein dynamics[2].

Dynamic Coordination Polymer Engineering

In the design of smart materials and advanced coordination networks, selenocyanate's unique capacity for solvent-dependent linkage isomerism provides a structural flexibility that cannot be achieved with rigid thiocyanate ligands[3].

Related CAS

3425-46-5 (potassium-salt)

GHS Hazard Statements

Aggregated GHS information provided by 73 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (94.52%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (98.63%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

3425-46-5

Dates

Last modified: 02-18-2024

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